molecular formula C12H13NO4 B11873400 4,5,6-Trimethoxy-1H-indole-2-carbaldehyde

4,5,6-Trimethoxy-1H-indole-2-carbaldehyde

Cat. No.: B11873400
M. Wt: 235.24 g/mol
InChI Key: PTGOAMCJSQZQBO-UHFFFAOYSA-N
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Description

4,5,6-Trimethoxy-1H-indole-2-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of three methoxy groups attached to the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethoxy-1H-indole-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Methoxylation: Introduction of methoxy groups at the 4, 5, and 6 positions of the indole ring.

    Formylation: Introduction of the formyl group at the 2-position of the indole ring.

A common method involves the use of reagents such as dimethyl sulfate for methoxylation and Vilsmeier-Haack reaction for formylation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethoxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4,5,6-trimethoxy-1H-indole-2-carboxylic acid .

Scientific Research Applications

4,5,6-Trimethoxy-1H-indole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxy-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid
  • 4,5,6-Trimethoxy-1H-indole-2,3-dione
  • 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

Uniqueness

4,5,6-Trimethoxy-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4,5,6-trimethoxy-1H-indole-2-carbaldehyde

InChI

InChI=1S/C12H13NO4/c1-15-10-5-9-8(4-7(6-14)13-9)11(16-2)12(10)17-3/h4-6,13H,1-3H3

InChI Key

PTGOAMCJSQZQBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=C(NC2=C1)C=O)OC)OC

Origin of Product

United States

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